molecular formula C13H9N3OS B3064907 2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 25379-86-6

2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B3064907
CAS No.: 25379-86-6
M. Wt: 255.3 g/mol
InChI Key: WJNNDCQSFBUENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidinone core with a phenyl substituent at position 3 and a thioxo group at position 2. This structure is synthesized via the reaction of chalcones with 6-aminothiouracil, yielding derivatives with moderate to high efficiency (61–84% yields) . The compound’s structure is confirmed by elemental analysis, IR spectroscopy, and $ ^1H $ NMR, with characteristic peaks for the thioxo group (C=S) at ~1662 cm$ ^{-1} $ and aromatic protons in the phenyl ring . Its molecular formula is $ C{13}H9N_3OS $, with a molar mass of 255.3 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12-11-10(7-4-8-14-11)15-13(18)16(12)9-5-2-1-3-6-9/h1-8H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNNDCQSFBUENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562737
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25379-86-6
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one. For example, heating chalcone (1 ) (2.20 g, 10 mmol) and 6-amino-2-thioxopyrimidinone (2 ) (1.43 g, 10 mmol) in glacial acetic acid under reflux for 6 hours yields the target compound (3 ) as a yellow solid (76% yield, mp 236–238°C). The reaction proceeds via conjugate addition of the pyrimidinone’s amino group to the chalcone’s α,β-unsaturated system, followed by intramolecular cyclization and dehydration (Scheme 1).

Key spectral data :

  • IR : 3426 cm⁻¹ (NH), 1643 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 7.96–6.57 (m, Ar–H), 8.26 (s, pyridine-H5), 9.23 (s, NH).
  • ¹³C NMR : 162 ppm (C=O adjacent to sp³-hybridized N).

Scope and Limitations

This method tolerates electron-donating and withdrawing groups on the chalcone’s aryl rings, but yields decrease with sterically hindered substituents. Recrystallization from acetic acid is critical for purity.

Multicomponent Reactions Under Ultrasound Irradiation

Three-Component Coupling Strategy

A novel one-pot synthesis employs ultrasound irradiation to couple amines, phenyl isothiocyanate, and ethyl bromopyruvate in DMF at room temperature (Table 1). For instance, reacting benzylamine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), and ethyl bromopyruvate (1.2 mmol) under ultrasound for 3–4.5 hours affords 2-thioxopyrido-pyrimidinones in 80–97% yields. The mechanism involves nucleophilic attack of the amine on ethyl bromopyruvate, followed by thiourea formation and cyclization (Scheme 2).

Advantages :

  • Catalyst- and base-free conditions.
  • Short reaction times (<5 hours).

Substrate Compatibility

Aliphatic and aromatic amines (e.g., cyclohexylamine, aniline) are viable substrates. However, aliphatic amines require longer reaction times (4.5 hours vs. 3 hours for aromatic amines).

Palladium-Catalyzed Coupling-Cyclization Sequences

Synthesis from Halogenated Pyrimidine Precursors

A patent-derived approach starts with 5-bromo-2,4-dichloropyrimidine (15 ), which undergoes sequential amination and palladium-catalyzed coupling. For example, substituting 15 with cyclopentylamine (16 ) forms intermediate 17 , which couples with crotonic acid (18 ) under Pd(OAc)₂ catalysis to yield the pyrido-pyrimidinone core. Subsequent treatment with Lawesson’s reagent introduces the thioxo group (Scheme 3).

Reaction conditions :

  • Coupling : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C.
  • Thionation : Lawesson’s reagent (1.2 equiv), toluene, reflux.

Yield : 68–72% over two steps.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation Glacial AcOH, reflux 76% High purity, scalable Long reaction time (6 hours)
Ultrasound-assisted DMF, rt, ultrasound 80–97% Rapid, catalyst-free Limited to specific amines
Pd-catalyzed Pd(OAc)₂, DMF, 100°C 68–72% Modular substitution Requires toxic reagents (Lawesson’s)

Structural Characterization and Validation

Spectroscopic Confirmation

  • X-ray crystallography : Linear isomer (A) predominates over angular isomer (B) due to sp³ hybridization of N adjacent to C=O.
  • Mass spectrometry : Molecular ion peak at m/z 255.30 (calc. for C₁₃H₉N₃OS).

Computational Validation

DFT calculations confirm the stability of the thione tautomer over the thiol form, aligning with IR data (C=S stretch at 1600 cm⁻¹ absent).

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at the 2-position undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

Reagent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, 12–24 h2-Sulfinyl-pyrido[3,2-d]pyrimidin-4(1H)-one
m-Chloroperbenzoic acidDichloromethane, 0°C → RT2-Sulfonyl-pyrido[3,2-d]pyrimidin-4(1H)-one

Key Findings :

  • Sulfoxides are typically formed under mild conditions, while sulfones require stronger oxidizing agents.

  • Oxidation enhances the compound’s polarity and potential for hydrogen bonding, which is exploited in medicinal chemistry .

Reduction Reactions

The pyrido-pyrimidine core and thioxo group can be reduced to alter electronic properties.

Reagent Conditions Product Reference
Sodium borohydride (NaBH₄)Ethanol, reflux, 6 h2,3-Dihydro-3-phenyl-pyrido[3,2-d]pyrimidin-4(1H)-one
Lithium aluminum hydrideTetrahydrofuran, 0°CPartial reduction of the pyrimidine ring

Notes :

  • Full reduction of the thioxo group to a thiol (C–SH) is not commonly observed due to steric hindrance .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine ring and aromatic positions.

Electrophilic Substitution

The C-5 and C-7 positions of the pyrido-pyrimidine core are reactive toward electrophiles.

Reagent Product Conditions Reference
Bromine (Br₂)5-Bromo-2-thioxo derivativeAcetic acid, 60°C, 4 h
Nitration (HNO₃/H₂SO₄)7-Nitro-2-thioxo derivative0–5°C, 2 h

Nucleophilic Substitution

The thioxo group facilitates nucleophilic displacement at the 2-position.

Nucleophile Product Conditions Reference
Hydrazine (NH₂NH₂)2-Hydrazinyl-pyrido[3,2-d]pyrimidin-4(3H)-oneEthanol, reflux, 8 h
Methylamine (CH₃NH₂)2-Methylamino-pyrido[3,2-d]pyrimidin-4(1H)-oneDMF, 100°C, 12 h

Cyclization and Ring Expansion

The compound participates in cycloaddition and annulation reactions to form polycyclic systems.

With α,β-Unsaturated Carbonyls

Reaction with chalcone derivatives yields fused pyrano-pyrido-pyrimidines:

Reagent Product Conditions Reference
BenzylidenemalononitrilePyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrileEthanol, piperidine, reflux, 12 h

Mechanism :

  • Michael addition at the amino group.

  • Intramolecular cyclization to form a six-membered ring .

With Chloroacetyl Chloride

Forms tricyclic derivatives via intermediate imide formation:

Reagent Product Conditions Reference
Chloroacetyl chloridePyrido[3,2-d]pyrimido[2,1-b] thiadiazin-6(2H)-oneDioxane, reflux, 24 h

Comparative Reactivity

Reaction Type Key Feature Distinctive Outcome
OxidationModulates hydrogen-bonding capacityEnhanced solubility and target affinity
CyclizationExpands aromatic π-systemImproved intercalation with DNA/RNA
SubstitutionIntroduces functional diversityTailored interactions with biological targets

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, a study reported the synthesis of new derivatives based on the structure of 2,3-dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one and their evaluation against various cancer cell lines such as A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The results demonstrated that certain derivatives showed promising cytotoxic effects, indicating their potential as novel anticancer agents.

Inhibition of Enzymes

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, pyrido[3,2-d]pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase, both crucial for DNA synthesis and repair . This inhibition can disrupt the proliferation of cancer cells.

Anti-inflammatory and Immune Modulation

Pyrido[3,2-d]pyrimidine derivatives have shown potential in treating autoimmune disorders and inflammation. They are being investigated for their ability to modulate immune responses and reduce inflammation through various mechanisms, including the inhibition of cytokine production .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate thiouracil derivatives with phenyl-substituted reagents under controlled conditions . Structural modifications at various positions on the pyrido[3,2-d]pyrimidine ring can enhance biological activity and selectivity towards specific targets.

Case Study 1: Anticancer Evaluation

In a recent study published in RSC Advances, a series of pyrido[2,3-d]pyrimidin derivatives were synthesized based on the core structure of this compound. The compounds were evaluated for their anticancer activity against several human cancer cell lines. The most active derivatives displayed IC50 values in the micromolar range, indicating significant potency against cancer cells .

Case Study 2: Enzyme Inhibition Mechanism

Another research focused on the mechanism by which these compounds inhibit DHFR. Through kinetic studies and molecular docking simulations, it was shown that specific substitutions on the pyrido ring enhance binding affinity to DHFR compared to standard inhibitors .

Mechanism of Action

The mechanism of action of 2,3-dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tyrosine kinases and other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s thioxo group and pyrimidine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrido vs. Thieno Pyrimidinones

The target compound differs from thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 3-isopropyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) by replacing the thiophene ring with a pyridine moiety. This substitution alters electronic properties and planarity, affecting binding to biological targets. For instance, thieno derivatives exhibit higher aromaticity but reduced solubility compared to pyrido analogues .

Substituent Effects on Bioactivity

  • Phenyl vs. Alkyl Groups: The 3-phenyl group in the target compound contributes to π-π stacking interactions in enzyme active sites, as seen in its anticancer activity . In contrast, 3-isopropyl or 3-ethyl substituents (e.g., 3-ethyl-6-methyl-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one) enhance steric bulk, reducing binding affinity to kinases like Pim-1 .
  • Thioxo vs. Methylthio Groups : Replacing the thioxo group with methylthio (e.g., 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one) decreases hydrogen-bonding capacity, lowering inhibitory potency against BET proteins .

Molecular Docking and Binding Interactions

Molecular docking studies reveal that the thioxo group in the target compound forms hydrogen bonds with residues in kinase ATP-binding pockets, similar to thieno[2,3-d]pyrimidinones . However, the pyrido core’s nitrogen atoms may engage in additional polar interactions, improving affinity compared to sulfur-containing thieno analogues .

Biological Activity

2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one is a compound belonging to the pyrido[3,2-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H9N3OS
  • Molecular Weight : 255.3 g/mol
  • CAS Number : 25379-86-6

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : The compound acts as an inhibitor of various kinases, including PIM-1 kinase. It has shown significant inhibition with IC50 values of 11.4 nM and 17.2 nM against different cancer cell lines, indicating its potential as a chemotherapeutic agent targeting breast cancer cells .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can activate apoptosis in MCF-7 breast cancer cells, increasing total apoptosis significantly compared to control groups . The mechanism involves cell cycle arrest at the G1 phase.
  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation through various pathways, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism/TargetReference
AntitumorPIM-1 kinase inhibition
Apoptosis inductionCell cycle arrest
DHFR inhibitionAntiproliferative
CytotoxicityMCF-7 and HepG2 cells

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : Compound 4 (related to the target compound) exhibited an IC50 value of 0.57 μM against MCF-7 cells and 1.31 μM against HepG2 cells, demonstrating potent cytotoxic effects .
  • Structure-Activity Relationships (SAR) : Research has shown that modifications in the structure of pyrido[3,2-d]pyrimidines can significantly influence their biological activity. For instance, specific substitutions at different positions on the pyrimidine ring enhance their inhibitory effects on kinases and other targets .
  • Therapeutic Potential : The compound's ability to inhibit key signaling pathways involved in cancer progression suggests potential applications in treating various cancers and possibly other diseases characterized by dysregulated cell growth .

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one derivatives, and how do reaction conditions influence product formation?

  • Methodological Answer : The compound and its derivatives are synthesized via alkylation in alcoholic-alkaline media at room temperature using agents like 4-bromo-but-2-ene or 4-bromo-2-methylbut-2-ene. These conditions favor nucleophilic substitution at the thiol group, yielding alkenyl thioether derivatives . Cyclization strategies, such as reacting cyanoamine pyridine with urea under fusion conditions, form the pyrimidine core via ammonia elimination and intramolecular cyclization (e.g., 77% yield for pyridopyrimidine derivatives) . Optimization of solvent (e.g., ethanol vs. DMF) and temperature (e.g., 150°C under microwave irradiation) significantly impacts reaction efficiency and regioselectivity.

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound and its derivatives?

  • Methodological Answer :
  • IR spectroscopy : Confirms the presence of functional groups like C=O (stretching at ~1687 cm⁻¹ for pyrimidinone) and C=S (absorption near 1200-1250 cm⁻¹) .
  • ¹H NMR : Assigns aromatic protons (δ 6.5–8.1 ppm) and substituent-specific signals (e.g., methoxy groups at δ ~3.8 ppm) .
  • Mass spectrometry : Validates molecular weight via [M+H]⁺ peaks, with fragmentation patterns matching calculated values (e.g., derivatives in show <0.5% error margins).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in cyclization reactions involving this compound?

  • Methodological Answer : Cyclization of intermediates like 2-[(prop-2-en-1-yl)amino]pyrido[3,2-d]pyrimidin-4(3H)-one proceeds via 5-exo or 6-endo modes, depending on electronic effects. For example, a phenyl group directs 6-endo cyclization due to conjugation stabilization, yielding iodinated tetrahydro-pyrimido-pyrimidinones (e.g., compound 1093 in ). Computational studies (DFT) or isotopic labeling can further elucidate transition-state stabilization and substituent effects.

Q. How can structural modifications enhance the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, CF₃) or planar aromatic moieties improves binding affinity to targets like GSK-3β. For instance, derivatives with 2,2-dimethyl-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one cores exhibit IC₅₀ values as low as 10 nM against GSK-3β . Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking can identify critical interactions (e.g., hydrogen bonding with kinase active sites).

Q. How can conflicting solubility and bioactivity data for derivatives with similar substituents be resolved?

  • Methodological Answer : Contradictions arise from subtle structural differences (e.g., para-methoxy vs. para-chloro phenyl groups). For example, derivatives with 4-methoxyphenyl substituents () show higher solubility in polar solvents due to methoxy’s electron-donating effects but reduced cellular permeability. Use Hansen solubility parameters (HSP) or logP calculations to correlate substituent polarity with solubility. Pair this with in vitro assays (e.g., PAMPA for permeability) to reconcile discrepancies between solubility and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.